7-Butyloxepan-2-one, widely known in polymer chemistry as ε-decalactone (CAS 5579-78-2), is a seven-membered cyclic ester featuring a pendant butyl group at the ε-position. In advanced materials procurement, it is primarily sourced as a renewable, bio-based monomer for ring-opening polymerization (ROP). Unlike simpler unsubstituted lactones, the bulky butyl side chain sterically hinders polymer chain packing, yielding poly(ε-decalactone)—a polyester characterized by a low glass transition temperature and an entirely amorphous microstructure. This unique architectural feature, combined with a high polymerization ceiling temperature, makes 7-butyloxepan-2-one an essential precursor for synthesizing high-performance thermoplastic elastomers (TPEs), amorphous micelle cores, and specialized lipomers for nanomedicine [1].
Generic substitution of 7-butyloxepan-2-one with more common in-class alternatives, such as ε-caprolactone, fundamentally alters the physical state of the resulting polymer. While poly(ε-caprolactone) (PCL) is highly crystalline and prone to forming rigid domains, the pendant butyl group in 7-butyloxepan-2-one completely disrupts crystallization, ensuring the resulting poly(ε-decalactone) block remains purely amorphous and rubbery at room temperature [1]. Furthermore, attempting to toughen brittle polymers like poly(L-lactide) (PLLA) with standard external plasticizers often leads to plasticizer migration and poor thermal stability. In contrast, 7-butyloxepan-2-one acts as an internal, covalently bound toughening agent that drives strong microphase separation into distinct soft and hard domains, providing true elastomeric behavior without the drawbacks of small-molecule additives [2].
When utilized as the central soft block in a triblock copolymer architecture (poly(L-lactide)-b-poly(ε-decalactone)-b-poly(L-lactide)), 7-butyloxepan-2-one dramatically transforms the mechanical profile of the material. The resulting triblock copolymer achieves an elongation-at-break that is 250 times greater than that of pure poly(L-lactide)[1]. This massive increase in flexibility is driven by the segment immiscibility and the purely amorphous nature of the poly(ε-decalactone) midblock, which forces phase separation into distinct soft and hard domains.
| Evidence Dimension | Elongation at break |
| Target Compound Data | 250-fold increase (Triblock copolymer with ε-decalactone midblock) |
| Comparator Or Baseline | Pure poly(L-lactide) (PLLA) baseline |
| Quantified Difference | 250x enhancement in elongation |
| Conditions | Uniaxial extension testing of synthesized triblock copolymers at room temperature |
Enables manufacturers to procure a single renewable comonomer to convert notoriously brittle polylactide into a highly flexible, high-performance thermoplastic elastomer.
Unlike many cyclic esters that suffer from thermal degradation or loss of architectural control at elevated temperatures, 7-butyloxepan-2-one exhibits a high polymerization ceiling temperature. When the ring-opening polymerization temperature is increased from 110 °C to 150 °C, the apparent rate constant increases 15-fold without sacrificing low dispersity or predictable macromolecular architecture[1]. This thermoresilience allows for rapid, high-throughput synthesis.
| Evidence Dimension | Apparent rate constant of polymerization |
| Target Compound Data | 15-fold kinetic increase at 150 °C |
| Comparator Or Baseline | Baseline ROP kinetics at 110 °C |
| Quantified Difference | 15x acceleration in reaction kinetics |
| Conditions | Ring-opening polymerization catalyzed by Sn(Oct)2 or TBD |
Allows chemical manufacturers to drastically accelerate production cycles via elevated temperatures without risking polymer degradation or loss of structural control.
High molar mass triblock copolymers often exhibit inaccessible order-disorder transition temperatures (T-ODT), making them difficult to process. By synthesizing linear alternating multiblock polymers (LDL)n using 7-butyloxepan-2-one, the T-ODT is suppressed to below 150 °C [1]. This thermodynamic shift allows the material to disorder at lower temperatures, enabling standard melt processing techniques like injection molding, which are impossible for structurally rigid high-mass triblocks.
| Evidence Dimension | Order-Disorder Transition Temperature (T-ODT) |
| Target Compound Data | T-ODT < 150 °C for (LDL)n multiblocks |
| Comparator Or Baseline | Inaccessible T-ODT for high molar mass LDL triblocks |
| Quantified Difference | Reduction of T-ODT to a processable thermal window (< 150 °C) |
| Conditions | Differential scanning calorimetry (DSC) and small-angle X-ray scattering (SAXS) evaluation |
Ensures that the resulting bio-based elastomers can be formed using standard industrial injection molding equipment, lowering manufacturing barriers.
In the field of genetic medicine, 7-butyloxepan-2-one has been utilized to synthesize polyester lipomers for mRNA delivery. Unlike standard lipid nanoparticles that predominantly accumulate in the liver, ε-decalactone-based lipomers demonstrate a surprisingly efficient ability to bypass the liver and target the lungs upon intravenous administration [1]. The amorphous core provided by the poly(ε-decalactone) segments enables functional EGFP expression in lung tissue while minimally transfecting hepatocytes and splenic cells, entirely without the use of complex targeting ligands.
| Evidence Dimension | In vivo organ transfection selectivity |
| Target Compound Data | High functional mRNA expression in lungs with minimal hepatocyte transfection |
| Comparator Or Baseline | Standard systemic LNP delivery (high liver/hepatocyte accumulation) |
| Quantified Difference | Selective lung targeting bypassing the liver |
| Conditions | Intravenous administration of mRNA-loaded ε-decalactone lipomers in vivo |
Provides a critical, procurement-ready structural building block for nanomedicine developers seeking to bypass liver accumulation in systemic mRNA therapies.
Due to its ability to form purely amorphous, low-Tg soft blocks, 7-butyloxepan-2-one is an ideal comonomer for producing bio-based TPEs. When copolymerized with L-lactide, it yields multiblock copolymers that can be processed via standard injection molding (T-ODT < 150 °C) while offering 250-fold greater elongation than pure PLA [REFS-1, REFS-2]. This makes it a prime candidate for sustainable packaging, automotive interiors, and flexible medical tubing.
The unique structural properties of poly(ε-decalactone) make this monomer highly valuable for formulating polyester lipomers. These vectors leverage the amorphous nature of the polymer core to selectively deliver mRNA to the lungs, bypassing the liver without requiring complex surface targeting ligands [3]. This is highly relevant for pharmaceutical procurement focused on next-generation respiratory gene therapies.
For industrial polymer synthesis, the high ceiling temperature of 7-butyloxepan-2-one allows manufacturers to run ring-opening polymerizations at elevated temperatures (e.g., 150 °C) to achieve a 15-fold increase in reaction kinetics[1]. This thermoresilience ensures that high-throughput production can be maintained without sacrificing the architectural control or low dispersity of the final polymer.
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